5-Hydroxy-4,4-diphenylhexan-3-one
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Overview
Description
5-Hydroxy-4,4-diphenylhexan-3-one is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of a hydroxy group (-OH) and a ketone group (C=O) on a hexane backbone, with two phenyl groups attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,4-diphenylhexan-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4,4-diphenyl-3-buten-2-one.
Hydroboration-Oxidation: The next step is the hydroboration-oxidation of 4,4-diphenyl-3-buten-2-one using borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). This step introduces the hydroxy group at the fifth carbon position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-diphenylhexanoic acid.
Reduction: Formation of 5-hydroxy-4,4-diphenylhexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
5-Hydroxy-4,4-diphenylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and pain, potentially inhibiting the activity of enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenylhexan-3-one: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-Hydroxy-4,4-diphenylpentan-3-one: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Hydroxy-4,4-diphenylhexan-3-one is unique due to the presence of both hydroxy and ketone functional groups on a hexane backbone with two phenyl groups
Properties
CAS No. |
89867-91-4 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
5-hydroxy-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C18H20O2/c1-3-17(20)18(14(2)19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,3H2,1-2H3 |
InChI Key |
UNQBGXSARLDYNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)O |
Origin of Product |
United States |
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